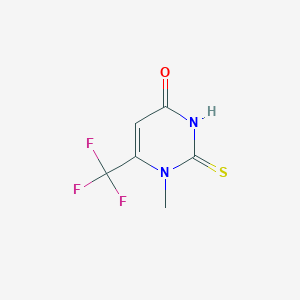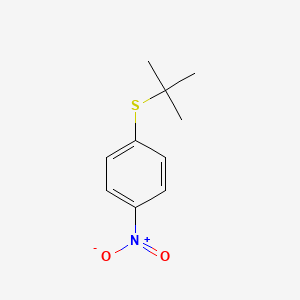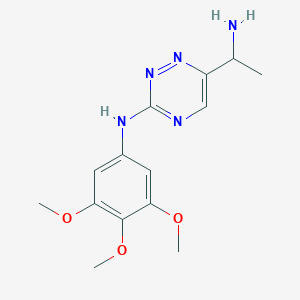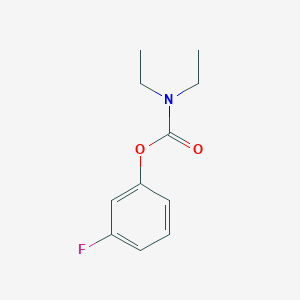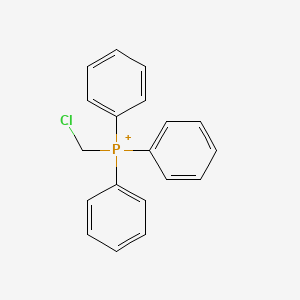
Chloromethyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl(triphenyl)phosphanium chloride: is an organophosphorus compound with the molecular formula C19H17Cl2P. It is a white to almost white fine crystalline powder and is known for its use in organic synthesis, particularly as a Wittig reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chloromethyltriphenylphosphonium chloride typically involves the reaction of triphenylphosphine with chloromethylating agents. One common method includes dissolving triphenylphosphine in an organic solvent, adding paraformaldehyde or formaldehyde, and then passing chlorine hydride gas through the solution. The resulting hydroxymethyltriphenylphosphonium chloride is then dissolved in methylene dichloride, followed by the addition of thionyl chloride. The mixture is heated and refluxed, and the product is obtained through reduced pressure distillation .
Industrial Production Methods: The industrial production of chloromethyltriphenylphosphonium chloride follows similar synthetic routes but is optimized for large-scale production. The process involves using readily available and cost-effective raw materials, ensuring high purity and yield while minimizing the production of toxic by-products .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It acts as an electrophile in nucleophilic substitution reactions.
Elimination Reactions: It is used in the synthesis of linear alkynes through elimination reactions.
Wittig Reactions: It reacts with aldehydes and ketones to form chloroolefins.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Elimination Reactions: Reagents like strong bases (e.g., potassium tert-butoxide) are used.
Wittig Reactions: The compound is treated with bases like potassium tert-butoxide in solvents such as t-butyl alcohol.
Major Products:
Chloroolefins: Formed from Wittig reactions with aldehydes and ketones.
Linear Alkynes: Produced through elimination reactions.
Scientific Research Applications
Chloromethyl(triphenyl)phosphanium chloride has diverse applications in scientific research:
Chemistry: Used as a Wittig reagent for the synthesis of chloroolefins and other organic compounds.
Biology: Employed in studies involving mitochondria-targeting molecules due to its triphenylphosphonium cation.
Medicine: Investigated for its potential use in anticancer drug synthesis.
Industry: Utilized in the production of corrosion inhibitors for metals
Mechanism of Action
The mechanism of action of chloromethyltriphenylphosphonium chloride involves its role as an electrophile in chemical reactions. The triphenylphosphonium cation targets specific molecular pathways, particularly in mitochondria, where it can disrupt membrane integrity and inhibit respiration. This makes it useful in studies involving mitochondrial function and as a carrier for mitochondria-targeting drugs .
Comparison with Similar Compounds
- Formylmethyltriphenylphosphonium chloride
- Methoxymethyltriphenylphosphonium chloride
- Bromohexyltriphenylphosphonium bromide
Comparison: Chloromethyl(triphenyl)phosphanium chloride is unique due to its specific reactivity in Wittig reactions and its ability to form chloroolefins. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and product specificity .
Properties
Molecular Formula |
C19H17ClP+ |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
chloromethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H17ClP/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2/q+1 |
InChI Key |
JRICKEFXPGZPFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


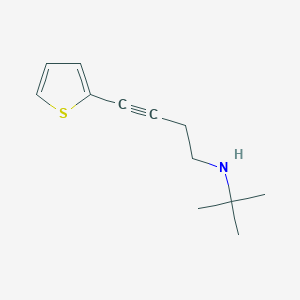
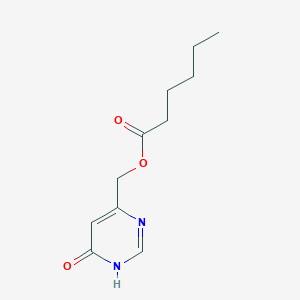
![N-[2-(1-Piperazinyl)ethyl]methanesulfonamide](/img/structure/B8489436.png)
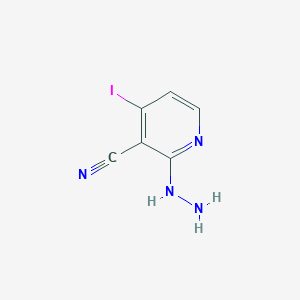
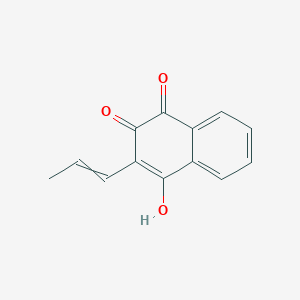
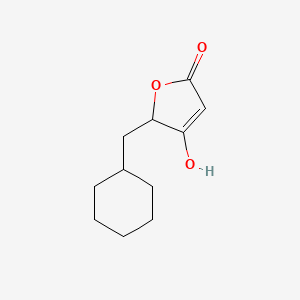

![phenyl N-[3-(propan-2-yl)phenyl]carbamate](/img/structure/B8489463.png)
![4-IODO-1-[(2-(TRIMETHYLSILYL)ETHOXY)METHYL]-1H-IMIDAZOLE](/img/structure/B8489464.png)
